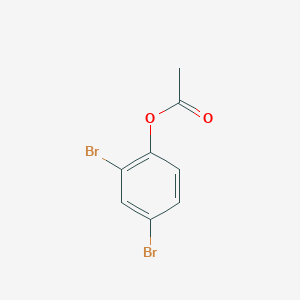

2,4-Dibromophenol Acetate

Description

Properties

IUPAC Name |

(2,4-dibromophenyl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Br2O2/c1-5(11)12-8-3-2-6(9)4-7(8)10/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXBCSBQMWRLETO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=C(C=C(C=C1)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Br2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60958114 | |

| Record name | 2,4-Dibromophenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60958114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36914-79-1 | |

| Record name | Phenol, 2,4-dibromo-, 1-acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036914791 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Dibromophenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60958114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"synthesis and characterization of 2,4-Dibromophenol Acetate"

An In-Depth Technical Guide to the Synthesis and Characterization of 2,4-Dibromophenol Acetate

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of this compound (C₈H₆Br₂O₂).[1][2] Intended for researchers and professionals in drug development and organic chemistry, this document details a robust protocol for the acetylation of 2,4-Dibromophenol using acetic anhydride. The guide emphasizes the underlying chemical principles, safety protocols, and detailed analytical techniques required for structural verification and purity assessment of the final product. Key characterization methods, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), are discussed in detail with expected data.

Introduction: Significance and Applications

This compound is a brominated aromatic ester that serves as a valuable intermediate in organic synthesis.[1] Its parent compound, 2,4-Dibromophenol, is a naturally occurring marine metabolite and an important industrial chemical.[3][4] The primary utility of this compound lies in the protection of the phenolic hydroxyl group. The acetate group is a moderately stable protecting group that can be readily removed under mild basic conditions, allowing for selective reactions at other positions of the aromatic ring before regenerating the phenol. This strategy is fundamental in the multi-step synthesis of complex molecules, including specialized polymers and potential bioactive compounds.[1] The broader class of brominated phenols has garnered significant interest for its potent antibacterial activities, highlighting the potential of their derivatives in medicinal chemistry.[1]

Safety and Hazard Analysis

A thorough understanding and mitigation of risks are paramount. This section outlines the hazards associated with the primary reactants. All procedures must be conducted within a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

| Substance | CAS No. | Key Hazards | Handling Precautions |

| 2,4-Dibromophenol | 615-58-7 | Fatal if swallowed (H300).[5] Causes skin and serious eye irritation (H315, H319).[5] May cause respiratory irritation (H335).[5] | Avoid breathing dust.[5] Do not eat, drink, or smoke when using this product.[6] Wash skin thoroughly after handling.[6] Store in a well-ventilated, locked place.[6] |

| Acetic Anhydride | 108-24-7 | Flammable liquid and vapor (H226).[7][8] Harmful if swallowed (H302).[7][8] Fatal if inhaled (H330).[7][9] Causes severe skin burns and eye damage (H314).[7][8][9] | Keep away from heat, sparks, and open flames.[7][8][9][10] Do not breathe fumes or vapors.[8][9] Use only in a well-ventilated area.[7] Ground/bond container and receiving equipment.[7][11] |

| Pyridine (Catalyst) | 110-86-1 | Flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and eye irritation. Suspected of causing genetic defects and cancer. | Use a minimal, catalytic amount. Handle in a fume hood. Avoid all personal contact. |

Synthesis Methodology

Principle of the Reaction: O-Acetylation

The synthesis of this compound is achieved through the O-acetylation of 2,4-Dibromophenol. This reaction is a classic example of esterification. Acetic anhydride is used as the acylating agent. The reaction is typically catalyzed by a base, such as pyridine or triethylamine, which acts as a nucleophilic catalyst and also serves to neutralize the acetic acid byproduct formed during the reaction.[12][13] The lone pair on the nitrogen of pyridine attacks the electrophilic carbonyl carbon of acetic anhydride, forming a highly reactive N-acetylpyridinium ion. This intermediate is a much more potent acetylating agent than acetic anhydride itself and is readily attacked by the phenoxide ion of 2,4-Dibromophenol to form the final ester product.

Visualized Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a self-validating system; successful isolation of a product with the characterization data outlined in Section 4 confirms the efficacy of the procedure.

-

Reaction Setup:

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2,4-Dibromophenol (5.04 g, 20 mmol, 1.0 equiv.).

-

Dissolve the phenol in 40 mL of Dichloromethane (DCM).

-

Add pyridine (2.4 mL, 30 mmol, 1.5 equiv.) to the solution.

-

Cool the flask in an ice-water bath to 0°C.

-

-

Reagent Addition:

-

Slowly add acetic anhydride (2.3 mL, 24 mmol, 1.2 equiv.) to the stirred solution dropwise using a syringe over 5-10 minutes. Causality Note: Slow addition at low temperature is crucial to control the exothermic reaction and prevent the formation of side products.

-

-

Reaction Progression:

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Stir the reaction for 2-4 hours.

-

Monitor the reaction's progress using Thin Layer Chromatography (TLC) with a 4:1 Hexane:Ethyl Acetate eluent. The disappearance of the 2,4-Dibromophenol spot (visualized with a UV lamp) indicates the completion of the reaction.

-

-

Aqueous Workup:

-

Transfer the reaction mixture to a separatory funnel.

-

Wash the mixture sequentially with 20 mL of 1M HCl (aq) to neutralize and remove pyridine.

-

Next, wash with 20 mL of saturated sodium bicarbonate (NaHCO₃) solution to remove excess acetic anhydride and acetic acid.

-

Finally, wash with 20 mL of brine to remove residual water from the organic layer.

-

-

Isolation and Purification:

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

If necessary, purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate. The pure product should be a solid or oil.

-

Characterization of this compound

Structural confirmation is achieved by a combination of spectroscopic methods.

Molecular Structure

Caption: Structure of this compound.

Expected Analytical Data

| Technique | Parameter | Expected Value / Observation |

| Formula | Molecular Formula | C₈H₆Br₂O₂ |

| Molecular Weight | Monoisotopic Mass | 291.87 g/mol [14] |

| Average Mass | 293.94 g/mol [1][14] | |

| ¹H NMR (CDCl₃) | δ ~2.3 ppm | Singlet, 3H (acetyl -CH₃) |

| δ ~7.1-7.8 ppm | Multiplet, 3H (aromatic protons) | |

| ¹³C NMR (CDCl₃) | δ ~21 ppm | Acetyl -CH₃ |

| δ ~120-150 ppm | Aromatic carbons | |

| δ ~168 ppm | Ester carbonyl (C=O) | |

| IR Spectroscopy | ν (cm⁻¹) | ~1770-1750 cm⁻¹ (strong, sharp C=O stretch of aryl acetate) |

| ~1200-1180 cm⁻¹ (strong C-O stretch) | ||

| Disappearance of broad phenolic O-H stretch from starting material | ||

| Mass Spectrometry | m/z | Molecular ion peak cluster around 292, 294, 296 due to bromine isotopes (⁷⁹Br and ⁸¹Br) |

| Fragment ion corresponding to the loss of ketene (CH₂=C=O) from the molecular ion. |

Analysis of Spectroscopic Data

-

¹H NMR Spectroscopy: The most telling signal for a successful reaction is the appearance of a singlet integrating to three protons around 2.3 ppm, corresponding to the methyl group of the acetate ester. The broad singlet of the phenolic -OH from the starting material will be absent. The three aromatic protons will appear further downfield, with their splitting pattern determined by their coupling constants.

-

IR Spectroscopy: The key diagnostic peak is the strong, sharp carbonyl (C=O) stretch of the newly formed aryl acetate group, which is expected around 1760 cm⁻¹.[15] The broad O-H stretch, typically seen around 3200-3500 cm⁻¹ in the 2,4-Dibromophenol starting material, will have disappeared completely.[16]

-

Mass Spectrometry: Electron Ionization Mass Spectrometry (EI-MS) will show a characteristic molecular ion cluster. Due to the presence of two bromine atoms, which have two major isotopes (⁷⁹Br and ⁸¹Br) in roughly a 1:1 ratio, the molecular ion will appear as a trio of peaks (M, M+2, M+4) with a relative intensity ratio of approximately 1:2:1.[14] A common fragmentation pathway for phenyl acetates is the loss of a neutral ketene molecule (42 Da), which would result in a fragment ion corresponding to the parent 2,4-Dibromophenol.[14]

Conclusion

This guide has presented a reliable and well-documented method for the synthesis of this compound. By following the detailed experimental protocol and adhering to the necessary safety precautions, researchers can effectively produce this valuable synthetic intermediate. The outlined characterization techniques provide a clear framework for verifying the structural integrity and purity of the synthesized compound, ensuring its suitability for subsequent research and development applications.

References

-

AWS. (n.d.). Acetic anhydride Safety Data Sheet. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Acetic acid anhydride. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Acetic acid anhydride. Retrieved from [Link]

-

CPAChem. (2019). Safety data sheet: 2,4-Dibromophenol. Retrieved from [Link]

-

neoFroxx. (2021). Safety Data Sheet: Acetic anhydride p.A.. Retrieved from [Link]

-

Wiley-VCH GmbH. (2025). 2,4-dibromophenol, acetate - Optional[MS (GC)] - Spectrum. SpectraBase. Retrieved from [Link]

-

PubChem. (n.d.). 2,4-Dibromophenol. National Center for Biotechnology Information. Retrieved from [Link]

- Jin, T. S., et al. (2003). An efficient and simple procedure for acetylation of alcohols and phenols with acetic anhydride catalysed by expansive graphite. Journal of Chemical Research.

- JETIR. (2020).

- RANU, B. C., & DUTTA, P. (2003).

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 600 MHz, D2O, predicted) (HMDB0062397). Retrieved from [Link]

-

Wikipedia. (n.d.). 2,4-Dibromophenol. Retrieved from [Link]

-

PrepChem.com. (n.d.). Preparation of 2,4-dibromophenol. Retrieved from [Link]

- Zhang, Z. H., Li, T. S., & Fu, C. G. (1998). A rapid and efficient method for acetylation of phenols with acetic anhydride catalysed by Ti02/S04. Journal of Chemical Research.

- Bonner, T. G., & Mcnamara, P. (1968). The pyridine-catalysed acetylation of phenols and alcohols by acetic anhydride. Journal of The Chemical Society B: Physical Organic.

Sources

- 1. benchchem.com [benchchem.com]

- 2. echemi.com [echemi.com]

- 3. 2,4-Dibromophenol | C6H4Br2O | CID 12005 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2,4-Dibromophenol - Wikipedia [en.wikipedia.org]

- 5. cdnisotopes.com [cdnisotopes.com]

- 6. 2,4-Dibromophenol - Safety Data Sheet [chemicalbook.com]

- 7. jubilantingrevia.com [jubilantingrevia.com]

- 8. imlive.s3.amazonaws.com [imlive.s3.amazonaws.com]

- 9. carlroth.com [carlroth.com]

- 10. shop.neofroxx.com [shop.neofroxx.com]

- 11. carlroth.com [carlroth.com]

- 12. mdpi.com [mdpi.com]

- 13. The pyridine-catalysed acetylation of phenols and alcohols by acetic anhydride | Semantic Scholar [semanticscholar.org]

- 14. spectrabase.com [spectrabase.com]

- 15. scispace.com [scispace.com]

- 16. 2,4-Dibromophenol(615-58-7) IR Spectrum [chemicalbook.com]

A Technical Guide to the Physicochemical Properties and Applications of 2,4-Dibromophenol Acetate

Executive Overview

2,4-Dibromophenol Acetate (CAS No. 36914-79-1) is a brominated aromatic ester that serves as a crucial and versatile intermediate in synthetic organic chemistry.[1] Structurally, it is the acetic acid ester of 2,4-dibromophenol.[1] Its primary utility lies in its function as a protected and activated form of the parent phenol, allowing for precise chemical manipulations in multi-step syntheses.[1] The acetate moiety acts as a stable protecting group for the phenolic hydroxyl, which can be selectively removed under mild conditions to regenerate the phenol.[1] This guide provides a comprehensive analysis of its chemical identity, physicochemical properties, spectroscopic signature, synthesis protocols, and applications, with a focus on its role as a building block for more complex molecules, including specialized polymers and potentially bioactive compounds.[1]

Chemical Identity and Structural Elucidation

2.1 Nomenclature and Identifiers

-

Systematic Name: 2,4-dibromophenyl acetate

-

Common Name: this compound

-

InChIKey: RXBCSBQMWRLETO-UHFFFAOYSA-N[3]

Physicochemical Properties

The physicochemical properties of this compound are critical for its handling, reactivity, and application in various synthetic contexts. While extensive experimental data for the acetate is not widely published, its properties can be predicted through computational models and inferred from the well-characterized parent compound, 2,4-dibromophenol.

3.1 Summary of Properties

| Property | This compound (Value) | 2,4-Dibromophenol (Parent Compound for Context) | Source |

| Molecular Weight | 293.94 g/mol | 251.90 g/mol | [1][3][4] |

| Appearance | Not specified (expected to be solid/oil) | Crystalline Mass, Powder, Crystals | [5][6] |

| Melting Point | Not available | 35-41 °C | [7] |

| Boiling Point | Not available | 238.5 °C (atm); 154 °C (11 mmHg) | [8] |

| Water Solubility | Low (predicted) | 1,900 mg/L at 15 °C | [9] |

| Lipophilicity (XLogP3) | 2.9 | ~2.9 (Calculated) | [1][2] |

| Topological Polar Surface Area | 26.3 Ų | 20.2 Ų | [1][4] |

| Rotatable Bond Count | 2 | 1 | [2][4] |

3.2 Detailed Analysis

The acetate derivative is expected to be more lipophilic and less polar than its parent phenol due to the esterification of the hydroxyl group. The calculated XLogP3 value of 2.9 indicates significant lipophilicity, suggesting good solubility in nonpolar organic solvents and poor solubility in water.[1][2] The presence of the ester group introduces a second hydrogen bond acceptor site, slightly increasing the topological polar surface area compared to the parent phenol.[1][4]

Spectroscopic Characterization

Spectroscopic analysis is fundamental for the unambiguous identification and quality control of this compound.

4.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides definitive structural confirmation.

-

¹H NMR: The proton NMR spectrum is highly characteristic. The acetate methyl protons (–OCOCH₃) are expected to appear as a sharp singlet around δ 2.3 ppm, as they have no adjacent protons to couple with.[1] The aromatic region will show three distinct signals corresponding to the protons on the phenyl ring. Their predicted chemical shifts and multiplicities are governed by the electronic effects of the bromine and acetate substituents.[1]

-

¹³C NMR: The carbon NMR spectrum will show eight distinct signals. The carbonyl carbon (C=O) of the acetate group is the most downfield signal, typically appearing around δ 169 ppm.[1] The acetate methyl carbon appears upfield at approximately δ 21 ppm.[1] The six aromatic carbons will have shifts between δ 110-155 ppm, with carbons directly bonded to the electronegative bromine and oxygen atoms shifted further downfield.[1]

Table 2: Predicted NMR Data for this compound [1]

| ¹H NMR | Position | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic | H-3 | ~7.9 | d |

| Aromatic | H-5 | ~7.4 | dd |

| Aromatic | H-6 | ~7.1 | d |

| Acetate | -CH₃ | ~2.3 | s |

| ¹³C NMR | Position | Predicted Chemical Shift (δ, ppm) | |

| Carbonyl | C=O | ~169 | |

| Aromatic | C-1 | ~148 | |

| Aromatic | C-2 | ~120 | |

| Aromatic | C-3 | ~133 | |

| Aromatic | C-4 | ~123 | |

| Aromatic | C-5 | ~130 | |

| Aromatic | C-6 | ~125 | |

| Acetate | -CH₃ | ~21 |

4.2 Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and fragmentation pattern. For this compound, the exact mass is 291.873455 g/mol .[3] The mass spectrum exhibits a characteristic isotopic pattern due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br isotopes). The molecular ion peak cluster ([M]⁺) would be observed around m/z 292, 294, and 296. A prominent fragment would be the loss of the acetyl group (ketene, CH₂=C=O) to give the 2,4-dibromophenol radical cation.

4.3 Infrared (IR) Spectroscopy

The IR spectrum of this compound is distinguished by two key features when compared to its parent phenol:

-

Presence of a Strong Carbonyl (C=O) Stretch: A strong, sharp absorption band is expected in the region of 1760-1770 cm⁻¹, characteristic of a phenyl acetate.

-

Absence of the Hydroxyl (O-H) Stretch: The broad O-H stretching band, typically seen between 3200-3600 cm⁻¹ in the parent phenol, will be absent.[10][11]

Synthesis and Chemical Reactivity

The synthesis of this compound is a two-step process starting from phenol. The workflow involves the bromination of the precursor followed by its acetylation.

5.1 Experimental Protocol: Synthesis of 2,4-Dibromophenol

This protocol is adapted from established methods for the selective dibromination of phenol.[12]

-

Reaction Setup: In a flask equipped with a mechanical stirrer, dropping funnel, and reflux condenser, dissolve phenol (1.0 eq) in carbon disulfide.

-

Cooling: Cool the flask in an ice-salt bath to 0-5 °C.

-

Bromine Addition: Slowly add a solution of bromine (2.0 eq) in carbon disulfide via the dropping funnel while maintaining the low temperature and stirring vigorously.

-

Reaction Completion: After the addition is complete, allow the mixture to stir for an additional 2-3 hours at room temperature.

-

Workup: Distill the carbon disulfide solvent. The crude 2,4-dibromophenol can be purified by vacuum distillation, with the product typically boiling at 145-150 °C at 20-25 mmHg.[12]

5.2 Experimental Protocol: Synthesis of this compound

This is a standard protocol for the acetylation of a phenol.

-

Reaction Setup: Dissolve 2,4-dibromophenol (1.0 eq) in a suitable solvent such as dichloromethane or tetrahydrofuran.

-

Base Addition: Add a base, such as pyridine or triethylamine (1.2 eq), to act as a catalyst and acid scavenger.

-

Acetylation: Cool the mixture in an ice bath and slowly add acetic anhydride (1.2 eq).

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, typically monitored by Thin Layer Chromatography (TLC).

-

Workup and Purification: Quench the reaction with water and extract the product with an organic solvent like ethyl acetate. Wash the organic layer with dilute HCl, saturated NaHCO₃, and brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

5.3 Key Reactivity: The Acetate as a Protecting Group

The primary chemical utility of this compound is its role as a stable intermediate.[1] The acetate group protects the reactive phenolic hydroxyl from undesired side reactions (e.g., O-alkylation, oxidation) while other transformations are performed on the molecule. The protecting group can be readily removed (deprotected) via hydrolysis under mild basic conditions (e.g., using K₂CO₃ in methanol or dilute NaOH) to regenerate the free 2,4-dibromophenol.[1]

Applications in Scientific Research

The structure of this compound makes it a valuable building block for creating more complex and functional molecules.

-

Protected Intermediate: It is a key intermediate for syntheses where the phenolic -OH needs to be masked.[1]

-

Bioactive Molecules: The parent 2,4-dibromophenol is a known marine secondary metabolite.[13][14] Derivatives of bromophenols are actively researched for their therapeutic potential. For instance, related compounds have shown significant antibacterial activity against drug-resistant strains like MRSA and have been investigated as potent inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B), a target for anti-diabetic drugs.[1][15]

-

Polymers and Materials Science: As a di-halogenated aromatic compound, it can serve as a monomer or precursor for specialized polymers and resins, potentially imparting properties like flame retardancy.[1][4]

Analytical Methodologies

Confirming the identity and purity of this compound requires a combination of chromatographic and spectroscopic techniques.

A standard workflow involves initial purity assessment and molecular weight confirmation using Gas Chromatography-Mass Spectrometry (GC-MS).[16] The definitive structural elucidation is then achieved by correlating the data from ¹H and ¹³C NMR with the functional group information provided by IR spectroscopy.[1]

Safety, Handling, and Storage

-

Hazards: The precursor, 2,4-dibromophenol, is classified as harmful if swallowed, in contact with skin, or if inhaled.[17] It is also known to be an irritant.[18]

-

Personal Protective Equipment (PPE): Wear appropriate protective equipment, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[18][19] All handling should be performed in a well-ventilated area or a chemical fume hood.[18]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[18]

-

Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations.[17]

Conclusion

This compound is a valuable chemical intermediate whose utility is defined by the strategic use of its acetate group as a protecting element. Its well-defined spectroscopic properties allow for straightforward identification and quality control. While its direct applications are limited, its role as a precursor in the synthesis of advanced materials and complex bioactive molecules underscores its importance in modern organic chemistry and drug discovery research.

References

-

CPAChem. (2019-05-16). Safety data sheet. Available from: [Link]

-

Wiley-VCH GmbH. (2002-2025). 2,4-dibromophenol, acetate - Optional[MS (GC)] - Spectrum. SpectraBase. Available from: [Link]

-

Wikipedia. (n.d.). 2,4-Dibromophenol. Available from: [Link]

-

AERU. (n.d.). 2,4-DB (Ref: ENT 8538). Available from: [Link]

-

EPA. (n.d.). Analytical method for 2,4-D [(2,4-dichlorophenoxy)acetic acid] and its transformation. Available from: [Link]

-

PubChem. (n.d.). 2,4-Dibromophenol. Available from: [Link]

-

PrepChem.com. (n.d.). Preparation of 2,4-dibromophenol. Available from: [Link]

-

The Good Scents Company. (n.d.). 2,4-dibromophenol. Available from: [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting information. Available from: [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 600 MHz, D2O, predicted) (HMDB0062397). Available from: [Link]

-

Chongqing Chemdad Co., Ltd. (n.d.). 2,4-Dibromophenol Analytical Chemistry. Available from: [Link]

- Google Patents. (1969). US3454654A - Stabilized 2,4-dibromophenol and its production.

-

NIST. (n.d.). Phenol, 2,4-dibromo-. NIST WebBook. Available from: [Link]

-

Indian Academy of Sciences. (n.d.). Laser Raman spectra of 2,4- and 2,2'-dibromophenols. Available from: [Link]

-

NIST. (n.d.). Phenol, 2,4-dibromo- Phase change data. NIST WebBook. Available from: [Link]

-

PubMed. (2005). Ion chromatography-electrospray mass spectrometry for the identification of low-molecular-weight organic acids during the 2,4-dichlorophenol degradation. Available from: [Link]

-

EPIC. (n.d.). The marine secondary metabolites 2,4-dibromophenol and 2,4,6-tribromophenol differentially modulate voltage dependent ion currents. Available from: [Link]

-

Cheméo. (n.d.). Chemical Properties of Phenol, 2,4-dibromo- (CAS 615-58-7). Available from: [Link]

-

Organic Syntheses. (n.d.). p-BROMOPHENOL. Available from: [Link]

-

Chemistry LibreTexts. (2020). IR Spectra of Selected Compounds. Available from: [Link]

-

Stenutz. (n.d.). 2,4-dibromophenol. Available from: [Link]

-

MDPI. (2022). Synthesis of Novel Bromophenol with Diaryl Methanes—Determination of Their Inhibition Effects on Carbonic Anhydrase and Acetylcholinesterase. Available from: [Link]

-

PubMed. (2006). The marine secondary metabolites 2,4-dibromophenol and 2,4,6-tribromophenol differentially modulate voltage dependent ion currents in neuroendocrine (PC12) cells. Available from: [Link]

-

PubMed. (2013). Discovery of Novel Bromophenol...as Protein Tyrosine Phosphatase 1B Inhibitor and Its Anti-Diabetic Properties.... Available from: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. echemi.com [echemi.com]

- 3. spectrabase.com [spectrabase.com]

- 4. 2,4-Dibromophenol | C6H4Br2O | CID 12005 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2,4-Dibromophenol Analytical Chemistry Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. 2,4-Dibromophenol, 99% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 7. chemimpex.com [chemimpex.com]

- 8. 2,4-Dibromophenol - Wikipedia [en.wikipedia.org]

- 9. 2,4-dibromophenol, 615-58-7 [thegoodscentscompany.com]

- 10. Phenol, 2,4-dibromo- [webbook.nist.gov]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. prepchem.com [prepchem.com]

- 13. epic.awi.de [epic.awi.de]

- 14. The marine secondary metabolites 2,4-dibromophenol and 2,4,6-tribromophenol differentially modulate voltage dependent ion currents in neuroendocrine (PC12) cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Discovery of novel bromophenol 3,4-dibromo-5-(2-bromo-3,4-dihydroxy-6-(isobutoxymethyl)benzyl)benzene-1,2-diol as protein tyrosine phosphatase 1B inhibitor and its anti-diabetic properties in C57BL/KsJ-db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. epa.gov [epa.gov]

- 17. cpachem.com [cpachem.com]

- 18. fishersci.com [fishersci.com]

- 19. chemicalbook.com [chemicalbook.com]

"2,4-Dibromophenol Acetate CAS number 36914-79-1"

An In-depth Technical Guide to 2,4-Dibromophenol Acetate (CAS: 36914-79-1) for Advanced Research Applications

Introduction

This compound is a halogenated aromatic ester that serves as a pivotal intermediate in advanced organic synthesis. While its direct applications are specialized, its primary role as a protected and activated form of 2,4-dibromophenol makes it an invaluable tool for researchers in medicinal chemistry, drug development, and materials science.[1] The parent compound, 2,4-dibromophenol, is a naturally occurring marine metabolite and a versatile industrial intermediate known for its utility in crafting pharmaceuticals, agrochemicals, and flame retardants.[1][2]

The strategic introduction of an acetate group to the phenolic oxygen serves a critical purpose: it masks the reactivity of the hydroxyl group, preventing it from interfering in subsequent chemical transformations targeted at other parts of the molecule. This acetate protecting group can be selectively and cleanly removed under mild basic conditions, regenerating the parent phenol at the desired stage of a synthetic pathway.[1] This guide provides a comprehensive technical overview of this compound, consolidating its chemical properties, synthesis protocols, core applications, and analytical characterization to support its effective use in research and development.

Chemical Identity and Physicochemical Properties

A precise understanding of a compound's identity and properties is the foundation of its successful application in any experimental setting. The key identifiers and computed physicochemical properties for this compound are summarized below.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source |

| CAS Number | 36914-79-1 | [3][4][5] |

| Molecular Formula | C₈H₆Br₂O₂ | [1][3][4] |

| Molecular Weight | 293.94 g/mol | [1][3] |

| IUPAC Name | 2,4-dibromophenyl acetate | [3] |

| Synonyms | 2,4-Dibromo-phenol Acetate | [3] |

| SMILES | CC(=O)Oc1ccc(Br)cc1Br | [3] |

| InChI | InChI=1S/C8H6Br2O2/c1-5(11)12-8-3-2-6(9)4-7(8)10/h2-4H,1H3 | [3] |

Table 2: Physicochemical and Handling Data

| Property | Value | Source |

| Exact Mass | 291.8735 g/mol | [3][6] |

| XLogP3 | 2.9 | [1][4] |

| Topological Polar Surface Area | 26.3 Ų | [1][4] |

| Appearance | Neat Solid | [3] |

| Storage Temperature | -20°C | [3] |

| Shipping Temperature | Room Temperature | [3] |

Synthesis and Purification Workflow

The synthesis of this compound is a two-step process commencing with the bromination of phenol, followed by the acetylation of the resulting 2,4-dibromophenol. This workflow is a classic demonstration of electrophilic aromatic substitution followed by nucleophilic acyl substitution.

Step 1: Synthesis of the Precursor, 2,4-Dibromophenol

The foundational step is the selective dibromination of phenol. The hydroxyl group is a potent activating group, directing electrophilic substitution to the ortho and para positions. Controlling the stoichiometry of bromine and the reaction conditions allows for the preferential formation of the 2,4-disubstituted product.

Caption: Reaction scheme for the synthesis of 2,4-Dibromophenol.

Experimental Protocol: Preparation of 2,4-Dibromophenol [7]

-

Rationale: This protocol utilizes sulfuric acid and acetic acid as the reaction medium. The strong acid protonates the phenol to a small extent, but primarily serves to polarize the bromine, making it a more potent electrophile for the substitution reaction.

-

In a flask equipped with a mechanical stirrer, dropping funnel, and reflux condenser, place 94 g of phenol into 800 g of a sulfuric acid solution (prepared from 200 g of water and 600 g of concentrated H₂SO₄).

-

Cool the mixture in an ice-water bath.

-

Prepare a solution of 320 g (100 mL) of bromine in 160 g of glacial acetic acid and add it dropwise to the cooled, stirring phenol mixture. The reaction is typically complete within 30 minutes.

-

The product, 2,4-dibromophenol, will separate as an oil which solidifies upon standing.

-

Decant the sulfuric acid layer. Pouring this acid layer into an equal volume of water will precipitate any dissolved product.

-

Combine the crude product, melt under water for washing, and allow it to re-solidify.

-

For high purity, the washed product should be purified by vacuum distillation. The fraction boiling at 145-150°C at 20-25 mmHg is collected.[7]

Step 2: Acetylation of 2,4-Dibromophenol

This step converts the phenolic hydroxyl group into an acetate ester, thereby "protecting" it. The reaction is a standard esterification using an acetylating agent in the presence of a base to neutralize the acidic byproduct and catalyze the reaction.

Experimental Protocol: Synthesis of this compound

-

Rationale: Acetic anhydride is the acetylating agent, and a base like pyridine serves as both a catalyst and a scavenger for the acetic acid byproduct, driving the equilibrium towards the product.

-

In a clean, dry flask under an inert atmosphere (e.g., nitrogen), dissolve 1.0 equivalent of 2,4-dibromophenol in anhydrous pyridine or a mixture of a suitable solvent (e.g., dichloromethane) and a base (e.g., triethylamine, 1.5 equivalents).

-

Cool the solution to 0°C in an ice bath.

-

Slowly add acetic anhydride (1.2 equivalents) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring completion by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by slowly adding cold water.

-

Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate (3x volumes).

-

Wash the combined organic layers sequentially with dilute HCl (to remove the base), saturated NaHCO₃ solution (to remove excess acetic anhydride/acid), and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo to yield the crude this compound.

-

Purify the crude product by recrystallization or column chromatography on silica gel.

Overall Synthesis and Purification Workflow

The complete process from starting materials to the purified final product involves a logical sequence of reaction, workup, and purification, which is crucial for obtaining a high-purity compound suitable for sensitive downstream applications.

Sources

An In-depth Technical Guide to the Molecular Structure of 2,4-Dibromophenol Acetate

This guide provides a comprehensive technical overview of the molecular structure, synthesis, and spectroscopic characterization of 2,4-Dibromophenol Acetate. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical knowledge with practical insights to offer a thorough understanding of this halogenated aromatic ester.

Introduction: The Significance of Brominated Phenolic Esters

This compound, with the chemical formula C₈H₆Br₂O₂, is a derivative of 2,4-dibromophenol, a compound recognized for its versatile applications as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and flame retardants.[1] The acetylation of the phenolic hydroxyl group modifies its chemical properties, rendering it a valuable tool in organic synthesis. The acetate group can serve as a protecting group for the phenol, which can be selectively removed under mild conditions, making this compound a useful building block for more complex molecular architectures.[2] Understanding the precise molecular structure and spectroscopic signature of this compound is paramount for its effective utilization in research and development.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound is characterized by a phenyl ring substituted with two bromine atoms at positions 2 and 4, and an acetate group at position 1. This substitution pattern dictates the molecule's electronic properties and reactivity.

Key Physicochemical Properties:

| Property | Value | Source/Method |

| Molecular Formula | C₈H₆Br₂O₂ | [3] |

| Molecular Weight | 293.94 g/mol | [3] |

| CAS Number | 36914-79-1 | [3] |

| Appearance | Predicted to be a solid at room temperature | Based on analogous compounds |

| Melting Point | Not experimentally determined; predicted to be low-melting | Analogy to related compounds |

| Solubility | Predicted to be soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, acetone) and insoluble in water | General principles of organic solubility |

Note: Some properties are predicted based on the behavior of structurally similar compounds due to the limited availability of experimental data for this compound.

Predicted Crystallographic and Conformational Analysis

The rotational freedom around the C-O single bond of the ester linkage allows for different conformations. The most stable conformation is likely to be the one that minimizes steric hindrance between the acetate group and the ortho-bromine atom.

Synthesis of this compound: A Validated Protocol

The synthesis of this compound is typically achieved through the esterification of 2,4-dibromophenol with an acetylating agent. The following protocol is a robust and efficient method for this transformation.

Reaction Mechanism: Nucleophilic Acyl Substitution

The acetylation of 2,4-dibromophenol with acetic anhydride in the presence of a base catalyst, such as pyridine, proceeds via a nucleophilic acyl substitution mechanism. The pyridine deprotonates the phenolic hydroxyl group, increasing its nucleophilicity. The resulting phenoxide ion then attacks one of the carbonyl carbons of acetic anhydride, leading to the formation of a tetrahedral intermediate. Subsequent collapse of this intermediate and elimination of an acetate ion yields the final product, this compound.

Caption: Experimental workflow for the synthesis of this compound.

Step-by-Step Experimental Protocol

-

Reactant Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2,4-dibromophenol (1.0 eq) in anhydrous pyridine (5-10 volumes).

-

Addition of Acetylating Agent: Cool the solution in an ice bath and add acetic anhydride (1.2 eq) dropwise with continuous stirring.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Quenching: Upon completion, carefully pour the reaction mixture into ice-cold water to precipitate the product and quench any unreacted acetic anhydride.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3 x 20 mL).

-

Washing: Combine the organic layers and wash sequentially with 1 M HCl to remove pyridine, saturated NaHCO₃ solution to remove acetic acid, and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure this compound.

Spectroscopic Characterization: Elucidating the Molecular Signature

The structure of this compound can be unequivocally confirmed through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl protons of the acetate group. The aromatic region will display a characteristic splitting pattern due to the coupling between the non-equivalent protons on the benzene ring.

Predicted ¹H NMR Chemical Shifts (in CDCl₃):

-

Aromatic Protons:

-

H-6: ~7.8 ppm (doublet)

-

H-5: ~7.4 ppm (doublet of doublets)

-

H-3: ~7.2 ppm (doublet)

-

-

Methyl Protons:

-

-CH₃: ~2.3 ppm (singlet)

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule.

Predicted ¹³C NMR Chemical Shifts (in CDCl₃):

-

Carbonyl Carbon: ~168 ppm

-

Aromatic Carbons:

-

C-1 (C-O): ~148 ppm

-

C-2, C-4 (C-Br): ~120-130 ppm

-

C-3, C-5, C-6 (C-H): ~125-135 ppm

-

-

Methyl Carbon: ~21 ppm

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the various functional groups present in the molecule.

Key IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration | Intensity |

| ~3100-3000 | Aromatic C-H stretch | Medium |

| ~1770-1750 | C=O stretch (ester) | Strong |

| ~1600-1450 | Aromatic C=C stretch | Medium-Strong |

| ~1200-1150 | C-O stretch (ester) | Strong |

| Below 800 | C-Br stretch | Medium-Strong |

The strong carbonyl absorption is a key diagnostic peak for the presence of the acetate group.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) of this compound will show a characteristic molecular ion peak and several fragment ions. Due to the presence of two bromine atoms, the molecular ion peak will appear as a characteristic isotopic cluster (M, M+2, M+4) with relative intensities of approximately 1:2:1.

Predicted Fragmentation Pathway:

-

Molecular Ion (M⁺): m/z 292, 294, 296

-

Loss of ketene (-CH₂=C=O): A prominent fragmentation pathway for phenyl acetates is the loss of ketene (42 Da) to form the corresponding phenol radical cation. This would result in a fragment ion at m/z 250, 252, 254.

-

Loss of acetyl radical (-•COCH₃): Cleavage of the ester bond can lead to the loss of an acetyl radical (43 Da), forming a dibromophenoxy cation at m/z 249, 251, 253.

-

Loss of bromine radical (-•Br): Loss of a bromine atom from the molecular ion or subsequent fragments is also a likely fragmentation pathway.

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Applications in Synthetic Chemistry

This compound serves as a versatile intermediate in organic synthesis. The acetate group can act as a protecting group for the phenolic hydroxyl, allowing for selective reactions at other positions on the aromatic ring. Subsequent deprotection under mild basic conditions regenerates the phenol. This strategy is valuable in the synthesis of complex molecules where the reactivity of the phenolic hydroxyl group needs to be temporarily masked. For instance, it can be utilized in cross-coupling reactions or further functionalization of the aromatic ring before revealing the phenol for subsequent transformations.

Conclusion

This technical guide has provided a detailed examination of the molecular structure, synthesis, and spectroscopic properties of this compound. While a lack of extensive experimental data necessitates reliance on predictive methods and analogies to related compounds, the information presented herein offers a robust and scientifically grounded framework for understanding and utilizing this compound in a research setting. The detailed protocols and predicted spectral data serve as a valuable resource for scientists and researchers engaged in the fields of organic synthesis, drug discovery, and materials science.

References

-

Chem-Impex. (n.d.). 2,4-Dibromophenol. Retrieved from [Link]

Sources

Spectroscopic C-Suite: An In-Depth Technical Guide to the Characterization of 2,4-Dibromophenol Acetate

This technical guide provides a comprehensive analysis of the spectroscopic data for 2,4-Dibromophenol Acetate (CAS 36914-79-1), a key intermediate in organic synthesis and materials science.[1][2] Intended for researchers, scientists, and professionals in drug development, this document offers a detailed exploration of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data essential for the unequivocal identification and characterization of this compound. Beyond a mere presentation of data, this guide delves into the rationale behind the spectroscopic signatures, providing insights into the molecular structure and physicochemical properties of this compound.

Introduction: The Importance of Spectroscopic Characterization

In the realm of chemical synthesis and analysis, the unambiguous determination of a molecule's structure is paramount. Spectroscopic techniques provide a powerful and non-destructive means to probe the intricate atomic and molecular architecture of a compound. For a molecule like this compound, which possesses a distinct arrangement of aromatic protons, bromine substituents, and an ester functional group, a multi-faceted spectroscopic approach is indispensable for its definitive characterization. This guide will systematically dissect the ¹H NMR, ¹³C NMR, IR, and MS data, offering a holistic understanding of this important chemical entity.

Molecular Structure and Atom Numbering

To facilitate the interpretation of the spectroscopic data, the following IUPAC-compliant structure and atom numbering scheme for this compound will be used throughout this guide.

Figure 1: Molecular structure and atom numbering of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and integration of the signals, a detailed connectivity map of the molecule can be constructed.

¹H NMR Spectroscopy: Probing the Proton Environment

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic protons and the methyl protons of the acetate group. The chemical shifts are influenced by the electron-withdrawing effects of the bromine atoms and the ester functionality.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.9 - 8.1 | Doublet (d) | 1H | H-3 |

| ~ 7.5 - 7.7 | Doublet of Doublets (dd) | 1H | H-5 |

| ~ 7.2 - 7.4 | Doublet (d) | 1H | H-6 |

| ~ 2.3 - 2.4 | Singlet (s) | 3H | H-8 |

Note: Predicted chemical shifts are based on the analysis of similar compounds and established NMR prediction tools. The solvent is assumed to be CDCl₃.

Interpretation of the ¹H NMR Spectrum:

-

Aromatic Region (7.0 - 8.5 ppm): The three aromatic protons are expected to appear in the downfield region of the spectrum due to the deshielding effect of the aromatic ring current. The bromine atom at C-2 and the acetate group at C-1 will exert a significant influence on the chemical shift of the ortho proton, H-6. Similarly, the bromine atoms at C-2 and C-4 will affect the chemical shifts of H-3 and H-5. The expected splitting patterns arise from spin-spin coupling between adjacent protons.

-

Aliphatic Region (2.0 - 2.5 ppm): The three equivalent protons of the methyl group (C-8) in the acetate moiety are expected to appear as a sharp singlet, as there are no adjacent protons to couple with. Its chemical shift is characteristic of a methyl group attached to a carbonyl carbon.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum provides valuable information about the number of non-equivalent carbon atoms and their chemical environments. The spectrum of this compound is predicted to show eight distinct signals.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~ 168 - 170 | C-7 (C=O) |

| ~ 148 - 150 | C-1 |

| ~ 135 - 137 | C-3 |

| ~ 130 - 132 | C-5 |

| ~ 125 - 127 | C-6 |

| ~ 120 - 122 | C-2 |

| ~ 118 - 120 | C-4 |

| ~ 20 - 22 | C-8 |

Note: Predicted chemical shifts are based on the analysis of similar compounds and established NMR prediction tools.[3] The solvent is assumed to be CDCl₃.

Interpretation of the ¹³C NMR Spectrum:

-

Carbonyl Carbon (168 - 170 ppm): The carbonyl carbon of the acetate group (C-7) is expected to resonate at the most downfield position due to the strong deshielding effect of the double-bonded oxygen atom.

-

Aromatic Carbons (118 - 150 ppm): The six aromatic carbons will have distinct chemical shifts influenced by the attached substituents. The carbons bearing the bromine atoms (C-2 and C-4) and the oxygen of the acetate group (C-1) will have their resonances shifted significantly.

-

Methyl Carbon (20 - 22 ppm): The methyl carbon of the acetate group (C-8) will appear in the upfield region of the spectrum, which is typical for sp³ hybridized carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be characterized by absorption bands corresponding to the C=O stretch of the ester, the C-O stretches, and the vibrations of the aromatic ring.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3100 - 3000 | Weak-Medium | Aromatic C-H Stretch |

| ~ 1770 - 1750 | Strong | C=O Stretch (Ester) |

| ~ 1600 - 1450 | Medium-Strong | Aromatic C=C Bending |

| ~ 1250 - 1150 | Strong | C-O Stretch (Ester) |

| ~ 850 - 750 | Strong | C-H Out-of-Plane Bending |

| ~ 700 - 500 | Medium-Strong | C-Br Stretch |

Interpretation of the IR Spectrum:

-

C=O Stretch: The most prominent peak in the spectrum is expected to be the strong absorption band in the region of 1770-1750 cm⁻¹, which is characteristic of the carbonyl stretching vibration of an aryl acetate.

-

C-O Stretches: Strong absorption bands in the 1250-1150 cm⁻¹ region are anticipated, corresponding to the asymmetric and symmetric C-O stretching vibrations of the ester group.

-

Aromatic Vibrations: The presence of the aromatic ring will be confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C bending vibrations in the 1600-1450 cm⁻¹ range.

-

C-Br Stretch: The carbon-bromine stretching vibrations are expected to appear in the fingerprint region of the spectrum, typically between 700 and 500 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. The fragmentation pattern observed in the mass spectrum can also offer valuable structural clues.

Expected Mass Spectrum Data for this compound:

-

Molecular Ion (M⁺): The mass spectrum is expected to show a molecular ion peak corresponding to the molecular weight of this compound (C₈H₆Br₂O₂), which is approximately 292, 294, and 296 g/mol , with a characteristic isotopic pattern due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br). The exact mass is 291.873455 g/mol .

-

Key Fragmentation Pathways: A primary fragmentation pathway is the loss of the acetyl group as a ketene radical (CH₂=C=O), resulting in a prominent peak corresponding to the 2,4-dibromophenol cation. Another expected fragmentation is the loss of the entire acetate group.

Figure 2: Predicted key fragmentation pathways for this compound.

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for this compound. Instrument parameters should be optimized for the specific instrument being used.

NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

-

¹H NMR Spectroscopy: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

¹³C NMR Spectroscopy: Acquire the spectrum on the same instrument. Typical parameters include a 45° pulse width, a relaxation delay of 2-5 seconds, and broadband proton decoupling.

IR Data Acquisition

-

Sample Preparation: The sample can be analyzed as a thin film on a salt plate (NaCl or KBr) by dissolving a small amount in a volatile solvent and allowing the solvent to evaporate. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a transparent disk.

-

Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.

Mass Spectrometry Data Acquisition

-

Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC) for GC-MS analysis.

-

Ionization: Use electron ionization (EI) at 70 eV.

-

Data Acquisition: Scan a mass range of m/z 40-400 to observe the molecular ion and key fragment ions.

Conclusion

The comprehensive spectroscopic analysis presented in this guide, encompassing ¹H NMR, ¹³C NMR, IR, and MS data, provides a robust framework for the unequivocal identification and characterization of this compound. The predicted data, based on established spectroscopic principles and data from analogous compounds, offers a reliable reference for researchers working with this compound. By understanding the interplay between molecular structure and spectroscopic signatures, scientists can confidently verify the identity and purity of their synthesized materials, a critical step in any chemical research and development endeavor.

References

-

Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

Antioxidants (Basel). (2021). Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. MDPI. Retrieved from [Link]

-

SpectraBase. (n.d.). 2,4-dibromophenol, acetate. Wiley-VCH. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0031246). Retrieved from [Link]

-

University of Wisconsin-Madison, Department of Chemistry. (n.d.). Approximating Proton NMR Chemical Shifts in More Complex Cases. Retrieved from [Link]

-

Journal of Chemical Education. (2018). Identification and characterization of diterpenes from ethyl acetate fraction of stem barks of Boswellia papyrifera (del). Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 2-(4-bromophenyl)acetate. National Center for Biotechnology Information. Retrieved from [Link]

-

Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]

-

ResearchGate. (n.d.). 1H NMR spectrum of (1-(2-bromophenyl)-1H-1,2,3-triazole-4-yl)methyl 2-(4-nitrophenoxy)acetate (8). Retrieved from [Link]

-

Organic Syntheses. (n.d.). NMR spectra 2-13C. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 2-(4-bromophenyl)acetate. National Center for Biotechnology Information. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, July 30). 13.12: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]

-

eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

-

Agilent. (n.d.). Analysis of Pharmacologically Relevant Compounds using GC/MSD – EI/PCI/NCI. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

SpectraBase. (n.d.). 2,4-Dibromophenyl isocyanate. Wiley-VCH. Retrieved from [Link]

-

University of Wisconsin-Madison, Department of Chemistry. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

University of Wisconsin-Madison, Department of Chemistry. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

-

SlidePlayer. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

-

PubChem. (n.d.). Phenol, 4-bromo-, 1-acetate. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (n.d.). Determination of trace concentrations of bromophenols in water using purge-and-trap after in situ acetylation. Retrieved from [Link]

-

PubMed. (2002). Determination of trace concentrations of bromophenols in water using purge-and-trap after in situ acetylation. National Center for Biotechnology Information. Retrieved from [Link]

-

SpectraBase. (n.d.). 2,4-Diphenyl-acetoacetic acid, ethyl ester. Wiley-VCH. Retrieved from [Link]

-

NIST WebBook. (n.d.). Phenol, 2,4,6-tribromo-, acetate. National Institute of Standards and Technology. Retrieved from [Link]

-

ACG Publications. (2023, August 3). Bromophenols from the Marine Red Alga Symphyocladia latiuscula and Their Radical Scavenging Activity. Retrieved from [Link]

-

Air Hygiene. (n.d.). FTIR TESTING. Retrieved from [Link]

-

MDPI. (n.d.). Polybenzimidazole Membranes Modified with Porous Aromatic Frameworks: Synthesis, Structure, Mechanical and Transport Properties. Retrieved from [Link]

-

NIST WebBook. (n.d.). Ethyl-α-bromophenyl acetate. National Institute of Standards and Technology. Retrieved from [Link]

-

NIST WebBook. (n.d.). Acetamide, N-(4-bromophenyl)-. National Institute of Standards and Technology. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-(4-Bromophenyl)acetic acid phenacyl ester. Wiley-VCH. Retrieved from [Link]

Sources

2,4-Dibromophenol Acetate: A Comprehensive Technical Guide to its Synthesis, Characterization, and Application

This guide provides an in-depth exploration of 2,4-Dibromophenol Acetate, a key derivative of 2,4-Dibromophenol. Tailored for researchers, medicinal chemists, and professionals in drug development, this document delves into the synthesis, chemical properties, and strategic applications of this versatile compound, grounding all information in established scientific principles and field-proven insights.

Introduction: The Strategic Importance of 2,4-Dibromophenol and its Acetate Derivative

2,4-Dibromophenol is a halogenated phenol that serves as a valuable precursor in the synthesis of a wide array of chemical entities.[1] Its applications span from the creation of flame retardants to its use as an intermediate in the manufacturing of pharmaceuticals and agrochemicals.[2] The presence of two bromine atoms on the aromatic ring significantly influences its reactivity and imparts unique properties to its derivatives.[3]

The acetylation of 2,4-Dibromophenol to form this compound is a critical transformation in organic synthesis. The acetate group serves as a robust protecting group for the phenolic hydroxyl functionality.[4] This protection is often a necessary strategic step in multi-step syntheses, preventing the acidic proton of the hydroxyl group from interfering with subsequent reactions, such as Grignard reactions or those involving other strong bases. The acetate can be readily removed under mild basic conditions to regenerate the phenol, making this compound a valuable and versatile synthetic intermediate.[4]

Physicochemical Properties

A thorough understanding of the physicochemical properties of both the parent compound and its acetate derivative is fundamental for their effective use and handling.

| Property | 2,4-Dibromophenol | This compound |

| CAS Number | 615-58-7 | 36914-79-1 |

| Molecular Formula | C₆H₄Br₂O | C₈H₆Br₂O₂[4] |

| Molecular Weight | 251.90 g/mol | 293.94 g/mol [4] |

| Appearance | White to slightly yellow or beige crystalline mass, powder, or crystals[5] | Not explicitly stated, likely a solid or oil |

| Melting Point | 36-39 °C[5] | Not available |

| Boiling Point | 154 °C at 11 mmHg[5] | Not available |

| Solubility | Practically insoluble in water[5] | Expected to be poorly soluble in water |

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound from 2,4-Dibromophenol is typically achieved through an esterification reaction with acetic anhydride. This reaction is a nucleophilic acyl substitution where the oxygen of the phenolic hydroxyl group attacks one of the carbonyl carbons of acetic anhydride. The reaction can be catalyzed by either an acid or a base, or in some cases, can proceed without a catalyst, particularly with reactive phenols. For a self-validating and efficient protocol, the use of a mild base like pyridine or even sodium bicarbonate is often preferred to neutralize the acetic acid byproduct and drive the reaction to completion.

Reaction Mechanism: Acetylation of 2,4-Dibromophenol

The following diagram illustrates the nucleophilic acyl substitution mechanism for the acetylation of 2,4-Dibromophenol with acetic anhydride, catalyzed by a generic base (B:).

Caption: Mechanism of 2,4-Dibromophenol Acetylation.

Experimental Protocol

This protocol outlines a standard laboratory procedure for the synthesis of this compound.

Materials:

-

2,4-Dibromophenol

-

Acetic Anhydride

-

Pyridine (or another suitable base like triethylamine)

-

Dichloromethane (or another suitable inert solvent)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate or sodium sulfate

-

Rotary evaporator

-

Standard laboratory glassware (round-bottom flask, condenser, separatory funnel, etc.)

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,4-Dibromophenol (1.0 eq) in a suitable volume of dichloromethane.

-

Addition of Reagents: To the stirred solution, add pyridine (1.2 eq) followed by the slow, dropwise addition of acetic anhydride (1.1 eq). The addition of pyridine should be done carefully as the reaction can be exothermic.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting phenol spot.

-

Work-up: Once the reaction is complete, dilute the mixture with dichloromethane. Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to remove excess acetic anhydride and acetic acid), and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification (if necessary): The crude this compound can be purified by column chromatography on silica gel or by distillation under reduced pressure if it is a liquid.

Safety Precautions

-

2,4-Dibromophenol: This compound is toxic and an irritant.[6] Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.

-

Acetic Anhydride: Corrosive and a lachrymator. Handle with care in a fume hood.

-

Pyridine: Flammable, toxic, and has a strong, unpleasant odor. Use in a fume hood and away from ignition sources.

Characterization of this compound

Confirmation of the successful synthesis of this compound requires thorough analytical characterization. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Spectroscopic Data Overview

| Technique | Key Expected Features for this compound |

| ¹H NMR | Aromatic protons will show characteristic splitting patterns and chemical shifts influenced by the bromine and acetate substituents. A singlet corresponding to the methyl protons of the acetate group will be observed, typically in the range of δ 2.0-2.5 ppm. |

| ¹³C NMR | Aromatic carbons will have distinct chemical shifts. The carbonyl carbon of the acetate group will appear significantly downfield (typically δ 168-172 ppm). The methyl carbon of the acetate will be observed in the aliphatic region (typically δ 20-25 ppm). |

| FTIR | A strong absorption band corresponding to the C=O stretching of the ester functional group will be present, typically in the range of 1760-1735 cm⁻¹. The characteristic broad O-H stretch of the starting phenol (around 3200-3600 cm⁻¹) will be absent. |

| Mass Spec. | The mass spectrum will show a molecular ion peak corresponding to the molecular weight of this compound (293.94 g/mol ). The isotopic pattern of the molecular ion will be characteristic of a molecule containing two bromine atoms.[7] |

Applications in Research and Development

This compound is more than just a protected form of its parent phenol; it is a strategic building block in the synthesis of complex molecules with potential therapeutic applications.

Role in Organic Synthesis

As a protected phenol, this compound allows for selective reactions at other positions of the molecule without interference from the acidic hydroxyl group. For instance, the bromine atoms can participate in various cross-coupling reactions, such as Suzuki, Heck, or Sonogashira couplings, to form new carbon-carbon or carbon-heteroatom bonds. Following these transformations, the acetate group can be easily cleaved to reveal the phenol, which can then be used for further functionalization or is a key feature of the target molecule.

Sources

The Strategic Role of the Acetate Group in 2,4-Dibromophenol Acetate: A Technical Guide for Synthetic Chemists

Abstract

For researchers, scientists, and professionals in drug development, the judicious use of protecting groups is a cornerstone of successful multi-step organic synthesis.[1] Among these, the humble acetate group, particularly in its application to phenols, offers a robust and versatile tool for synthetic strategy. This in-depth technical guide explores the multifaceted role of the acetate group in 2,4-Dibromophenol Acetate, a key intermediate in the synthesis of various bioactive molecules and complex organic frameworks. We will dissect the electronic and steric implications of the acetate moiety, provide detailed mechanistic insights into its installation and removal, and present practical, field-proven protocols. This guide is designed to equip the modern synthetic chemist with the knowledge to leverage the unique properties of this compound in their research endeavors.

Introduction: The Phenolic Challenge and the Acetate Solution

Phenols are a ubiquitous functional group in a vast array of natural products and pharmaceutical agents. The hydroxyl group, while a key site for biological activity and further functionalization, presents a significant challenge in multi-step synthesis. Its acidic proton and nucleophilic oxygen can interfere with a wide range of reagents, necessitating a reliable protection strategy.[2]

The acetylation of a phenol to its corresponding acetate ester is a classic and highly effective method of protection.[3] In the case of 2,4-Dibromophenol, a versatile building block in its own right, conversion to this compound offers several strategic advantages that will be explored in this guide.

The Acetate Group as a Protecting Moiety

The primary role of the acetate group in this compound is to serve as a temporary shield for the phenolic hydroxyl group. An ideal protecting group should be easy to introduce in high yield, stable to a variety of reaction conditions, and readily cleaved under mild and specific conditions.[4] The acetate group fulfills these criteria admirably.

Mechanism of Protection: Acetylation

The most common method for the synthesis of this compound is the acylation of 2,4-Dibromophenol with acetic anhydride, often in the presence of a base such as pyridine or sodium bicarbonate.[5] The reaction proceeds via a nucleophilic acyl substitution mechanism.

The base deprotonates the phenolic hydroxyl group, increasing its nucleophilicity. The resulting phenoxide ion then attacks one of the carbonyl carbons of acetic anhydride, leading to a tetrahedral intermediate. Subsequent collapse of this intermediate and elimination of an acetate ion yields the desired this compound.

Diagram: Mechanism of Acetylation

Caption: Mechanism of base-catalyzed acetylation of 2,4-Dibromophenol.

Mechanism of Deprotection: Base-Catalyzed Hydrolysis

The acetate group is readily removed by hydrolysis under basic conditions, a reaction often referred to as saponification. This process is typically carried out using a base such as sodium hydroxide or potassium carbonate in a protic solvent like methanol or water. The reaction is effectively irreversible, driving the equilibrium towards the deprotected phenol.

The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester to form a tetrahedral intermediate. This intermediate then collapses, expelling the 2,4-dibromophenoxide ion as the leaving group. A rapid acid-base reaction between the newly formed carboxylic acid and the phenoxide ion generates the final 2,4-dibromophenol and a carboxylate salt.

Diagram: Mechanism of Deprotection

Caption: Mechanism of base-catalyzed hydrolysis (deprotection).

Electronic and Steric Influence of the Acetate Group

Beyond its role as a simple protecting group, the acetate moiety exerts significant electronic and steric effects on the 2,4-dibromophenyl ring, thereby modulating its reactivity.

Electronic Effects

The phenolic hydroxyl group is a potent activating group in electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions. Upon acetylation, the oxygen atom's lone pair of electrons is delocalized into the adjacent carbonyl group, significantly reducing its ability to donate electron density into the aromatic ring. This makes the acetate group a deactivating group, rendering the aromatic ring less susceptible to electrophilic attack. This deactivation can be strategically employed to prevent unwanted side reactions on the aromatic ring during transformations elsewhere in the molecule.

Steric Effects

The acetate group is sterically more demanding than a hydroxyl group. This increased bulk can influence the regioselectivity of reactions occurring at adjacent positions on the aromatic ring, favoring attack at less hindered sites.

Spectroscopic Characterization

The successful protection and deprotection of 2,4-Dibromophenol can be readily monitored by standard spectroscopic techniques.

| Technique | 2,4-Dibromophenol | This compound | Key Changes Upon Acetylation |

| ¹H NMR | Phenolic -OH proton (broad singlet, chemical shift varies) | Acetyl -CH₃ protons (singlet, ~2.3 ppm) | Disappearance of the broad -OH signal and appearance of a sharp singlet for the acetyl protons. |

| ¹³C NMR | Carbon bearing the -OH group is significantly downfield. | Carbonyl carbon signal appears (~168-170 ppm). Carbon attached to the ester oxygen shifts. | Appearance of a new carbonyl signal and shifts in the aromatic region due to the change in the electronic environment. |

| IR Spectroscopy | Broad O-H stretching band (~3200-3600 cm⁻¹) | Strong C=O stretching band (~1760-1770 cm⁻¹) | Disappearance of the broad O-H band and appearance of a strong carbonyl absorption. |

Experimental Protocols

The following protocols are provided as a guide for the synthesis and deprotection of this compound.

Synthesis of this compound

Materials:

-

2,4-Dibromophenol

-

Acetic Anhydride

-

Pyridine (or Sodium Bicarbonate)

-

Dichloromethane (or other suitable solvent)

-

5% HCl solution

-

Saturated NaHCO₃ solution

-

Brine

-

Anhydrous MgSO₄

Procedure:

-

Dissolve 2,4-Dibromophenol (1.0 eq) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.

-

Add pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

-

Slowly add acetic anhydride (1.2 eq) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.

-

Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with 5% HCl solution, water, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude product.

-

Purify the crude product by recrystallization or column chromatography to yield pure this compound.

Deprotection of this compound

Materials:

-

This compound

-

Methanol

-

1 M Sodium Hydroxide solution

-

1 M HCl solution

-

Ethyl Acetate

-

Brine

-

Anhydrous MgSO₄

Procedure:

-

Dissolve this compound (1.0 eq) in methanol in a round-bottom flask.

-

Add 1 M sodium hydroxide solution (1.5 eq) and stir the mixture at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Neutralize the reaction mixture with 1 M HCl solution until acidic.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter and concentrate under reduced pressure to yield the deprotected 2,4-Dibromophenol.

Strategic Application in Multi-Step Synthesis: A Case Study

The utility of protecting 2,4-dibromophenol as its acetate is best illustrated in the context of a multi-step synthesis where other reactive sites on the molecule or other reagents would be incompatible with a free phenolic hydroxyl group. For instance, in the synthesis of certain bioactive bromophenol derivatives, the phenolic hydroxyl is often protected to allow for selective functionalization of the aromatic ring via cross-coupling reactions or other transformations that are sensitive to acidic protons.[6]

Diagram: Synthetic Strategy

Caption: General workflow for utilizing this compound in multi-step synthesis.

Comparative Analysis with Other Phenolic Protecting Groups

While the acetate group is a reliable choice, the selection of a protecting group is always context-dependent. The following table provides a comparison with other common phenolic protecting groups.

| Protecting Group | Protection Conditions | Cleavage Conditions | Stability | Advantages | Disadvantages |

| Acetate (Ac) | Ac₂O, pyridine or NaHCO₃ | Base (NaOH, K₂CO₃) | Stable to acid, hydrogenation | Economical, easy to install/remove | Labile to strong bases |

| Benzyl (Bn) | BnBr, NaH or K₂CO₃ | H₂, Pd/C; Na/NH₃ | Stable to acid, base, many redox reagents | Very stable | Requires hydrogenation for cleavage |

| Methoxymethyl (MOM) | MOMCl, DIPEA | Acid (e.g., HCl in THF) | Stable to base, nucleophiles | Stable to a wide range of conditions | Labile to strong acids |

| tert-Butyldimethylsilyl (TBS) | TBSCl, imidazole or Et₃N | F⁻ (TBAF), acid (TFA, HCl) | Stable to base, mild acid | Easily cleaved, orthogonal to many groups | Labile to strong acids and fluoride |

Conclusion

The acetate group in this compound is far more than a simple placeholder. It is a strategic tool that allows chemists to modulate the electronic and steric properties of the phenolic ring, enabling a wide range of selective transformations. Its ease of installation, stability under acidic conditions, and facile removal under basic conditions make it an invaluable protecting group in the synthetic chemist's arsenal. A thorough understanding of its role, as detailed in this guide, empowers researchers to design more elegant and efficient synthetic routes towards complex and biologically significant molecules.

References

- BenchChem. (2025). Application of 2,3-Dibromophenol in the Synthesis of Bioactive Molecules.

-

Synthesis and antioxidant activities of benzylic bromophenols inclusive of natural products. PMC. Retrieved from [Link]

- An efficient and simple procedure for acetylation of alcohols and phenols with acetic anhydride c

-

Protection (and Deprotection) of Functional Groups in Organic Synthesis by Heterogeneous Catalysis. ACS Publications. Retrieved from [Link]

-

Supporting information - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]